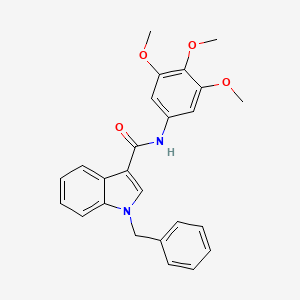1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC16340678
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H24N2O4 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide |
| Standard InChI | InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28) |
| Standard InChI Key | TXJWUEUMOBRWDH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Introduction
1-Benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. It has garnered attention due to its promising biological activities, particularly in antitumor studies. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and research findings.
Synthesis
The synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide typically involves the coupling of 1-benzyl-1H-indole-3-carboxylic acid with 3,4,5-trimethoxyaniline. This process often employs coupling agents like HOBt (1-hydroxybenzotriazole) and HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in a suitable solvent system.
Antitumor Activity
Preliminary studies have shown that 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide exhibits promising antitumor activity. This is attributed to its ability to interact with specific cellular targets, potentially inhibiting pathways involved in tumor growth and proliferation.
Other Potential Activities
While detailed research on other biological activities is limited, compounds within the indole family are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. Further studies are needed to fully explore the potential of this compound in these areas.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume